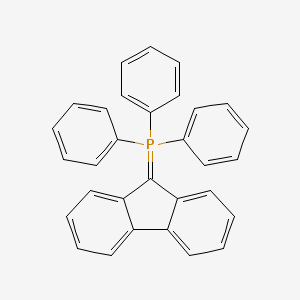

![molecular formula C10H11N3 B3425809 1,2,3,4-四氢吡嗪并[1,2-a]苯并咪唑 CAS No. 4744-53-0](/img/structure/B3425809.png)

1,2,3,4-四氢吡嗪并[1,2-a]苯并咪唑

描述

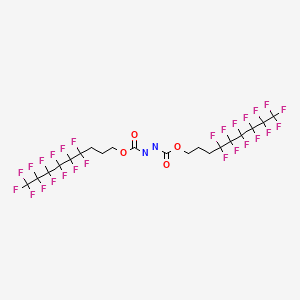

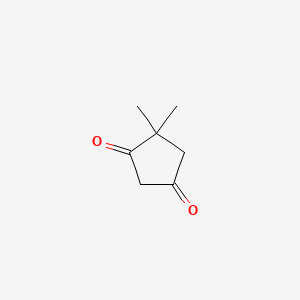

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole is a heterocyclic compound . It is a useful research compound. Its molecular formula is C10H11N3 .

Synthesis Analysis

Benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized by click reaction . The Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides gave the corresponding Ugi-adducts .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole is characterized by various spectroscopic techniques like IR, NMR and HRMS . It has been found that molecules having benzimidazole motifs showed promising application in biological and clinical studies .Chemical Reactions Analysis

A series of new benzimidazole-1,2,3-triazole hybrid derivatives have been synthesized via ‘click’ reaction . The synthesized hybrids were further examined in-vitro for their α -amylase and α -glucosidase inhibitory potential .Physical and Chemical Properties Analysis

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole has a molecular formula of C10H11N3 and a molecular weight of 173.218 g/mol . It has been characterized by various spectroscopic techniques like IR, NMR and HRMS .科学研究应用

独特的取代衍生物用于有机合成

使用 Ugi 条件下的一锅反应合成了一个新系列的 3-oxo-1,2,3,4-四氢吡嗪并[1,2-a]苯并咪唑-1-羧酰胺,显示出中等至优异的收率。这一进展说明了该化合物在生成多样且具有潜在生物活性的分子中的效用 (Ghandi, Zarezadeh, & Taheri, 2010).

抗癌活性

多项研究强调了吡嗪并[1,2-a]苯并咪唑衍生物的抗癌潜力。值得注意的是,特定的衍生物显示出显着的抗癌活性,尤其针对白血病细胞系,强调了该化合物在开发新的抗癌剂中的相关性 (Demirayak, Yurttaş, 2014; Demirayak, Abu Mohsen, & Karaburun, 2002).

药理学应用

合成了新型 1-oxo-1,2,3,4-四氢吡嗪并[1,2-a]吲哚-3-羧酰胺类似物,并评估了它们的抗乳腺癌特性。某些衍生物对三阴性乳腺癌细胞表现出有效的细胞毒性,表明它们具有作为抗乳腺癌剂的潜力 (Kim et al., 2017).

作用机制

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They have been tested against the Gram positive and Gram negative strains of bacteria .

未来方向

Given the promising application of benzimidazole motifs in biological and clinical studies , future research could focus on exploring the potential uses of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole in various therapeutic areas. Further studies could also aim to optimize the synthesis process and improve the understanding of the compound’s mechanism of action.

属性

IUPAC Name |

1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGPZQMGLKRVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=CC=CC=C32)CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249623 | |

| Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-53-0 | |

| Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the coordination geometry of Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II)?

A1: Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II) exhibits a distorted tetrahedral coordination geometry around the central Cobalt(II) ion. [, ] This geometry is defined by the coordination of two nitrogen atoms from two separate 2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole ligands and two chloride anions. [, ]

Q2: How does the chlorine atom in the side chain of the 2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole ligand influence the crystal structure?

A2: The chlorine atom participates in intermolecular C-H⋯Cl hydrogen bonding. [, ] This interaction links the neutral complex units, forming a one-dimensional right-handed helical chain that extends along the crystallographic 4₁ axis. [, ] These helical chains further connect to create a homochiral three-dimensional supramolecular network. [, ]

Q3: Are there any known structural disorders within the Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II) complex?

A3: Yes, one carbon atom within the 2-chloroethyl chain of the ligand exhibits positional disorder. [, ] This disorder is distributed across two possible positions with site-occupancy factors of 0.52 and 0.48, respectively. [, ]

Q4: Beyond the cobalt complex, what other synthetic pathways are available for 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazoles?

A4: Research indicates the successful synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazoles and a specific derivative, 3-carbethoxy-3-phenyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. [, ] Additionally, unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides have been generated using a Ugi 3CC (Ugi three-component condensation) reaction involving a bifunctional starting material. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B3425729.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3425810.png)